methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate
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Overview
Description
Synthesis Analysis
The synthesis of similar complex organic molecules involves multi-step reactions, starting from basic organic or inorganic compounds to achieve the desired molecular framework. For instance, molecules incorporating elements like nitro, methyl, and amino groups into their structures require careful planning of reaction steps, including protection and deprotection strategies, to ensure high yields and purity (Dybowski et al., 2021; Chenhon, 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as NMR and FTIR play crucial roles in determining the molecular structure of organic compounds. These methods provide detailed information on the spatial arrangement of atoms within a molecule, enabling a comprehensive understanding of its structural characteristics. For example, the molecular structure of related compounds has been elucidated using these techniques, highlighting the importance of hydrogen bonding and other intermolecular interactions in determining molecular geometry and stability (Bryndal et al., 2012; Lysov et al., 2000).
Chemical Reactions and Properties
The reactivity of organic molecules like "methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate" is influenced by the functional groups present in their structure. Studies have shown that nitro, amino, and ester groups can participate in a variety of chemical reactions, including nucleophilic substitutions, addition reactions, and cyclization processes. These reactions not only demonstrate the chemical versatility of the molecule but also its potential for further functionalization and application in different chemical contexts (Suh & Hong, 1990; Jebas et al., 2013).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are essential for their practical application and handling. These properties are determined by the molecular structure and intermolecular forces present in the compound. Research has shown that slight modifications in the molecular structure can significantly impact these physical properties, affecting the compound's utility in various applications (Jebas et al., 2013).
Chemical Properties Analysis
The chemical properties of "this compound" and similar compounds are directly related to their functional groups. Studies focusing on the reactivity, stability, and interaction of these compounds with other chemical entities provide insights into their potential applications in synthesis, material science, and possibly pharmacology, excluding drug use and dosage considerations as per the given guidelines (Dybowski et al., 2021).
Scientific Research Applications
Structural and Molecular Analysis
Crystal Structure Analysis : The crystal structure of related polysubstituted benzene compounds has been determined, revealing the arrangement of phenyl moieties, methyl groups, cyano groups, amino groups, and nitro groups, and how these components interact in the solid state to form a polarized molecular electronic structure (Wan-qiang Zhang, 2013).
Molecular Docking and Vibrational Studies : Molecular docking and vibrational studies have been performed on butanoic acid derivatives, showing their potential in bonding and biological activities. These studies also indicate the derivatives' potential as good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizabilities (K. Vanasundari et al., 2018).
Molecular Interaction and Inhibition Studies : The synthesis of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, and its molecular docking studies have been conducted to understand its interaction within the active site of the cyclooxygenase-2 enzyme. The in vitro bioassay studies of this compound showed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes, indicating its selective interaction profile (B. J. Al-Hourani et al., 2016).
Synthesis and Chemical Reactions
Synthesis and Characterization : The title compound has been synthesized and characterized using experimental and theoretical methods, including XRD, FTIR, NMR, and electronic and optical studies. The synthesis involves detailed steps and provides insights into the compound's geometrical parameters, vibration frequencies, and optical properties (Diwaker et al., 2015).
Reactivity and Derivative Formation : Reaction studies involving butanoic acid derivatives reveal their reactivity and potential in forming cyclic and acyclic products, showcasing the versatile nature of these compounds in chemical synthesis and their potential applications in various fields, including materials science and pharmacology (J. Wardell et al., 2007).
Mechanism of Action
Safety and Hazards
“Methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate” has additional life-threatening toxicity compared to THC . Its high potency constitutes a high risk of poisoning . Use of this substance has been associated with severe adverse effects, including fatal intoxication and cases of impaired driving .
Future Directions
properties
IUPAC Name |
methyl 3,3-dimethyl-2-[(4-nitrophenyl)methylideneamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)12(13(17)20-4)15-9-10-5-7-11(8-6-10)16(18)19/h5-9,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZLOWVKYBWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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